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Abstract
Methionol, or 3-(methylthio)-1-propanol, is a sulfur-containing alcohol with significant

applications in the flavor and fragrance industry and potential relevance in drug development

due to its metabolic pathways. This technical guide provides a comprehensive overview of the

core principles and methodologies for the synthesis and biosynthesis of methionol. We delve

into the prevalent biosynthetic route in microorganisms, the Ehrlich pathway, detailing its

enzymatic steps, regulation, and key genetic players. Furthermore, we present a robust

chemical synthesis method for methionol production. This document is designed to be a

practical resource, offering structured quantitative data, detailed experimental protocols, and

visual representations of pathways and workflows to aid researchers in their scientific

endeavors.

Biosynthesis of Methionol via the Ehrlich Pathway
The primary route for the biological production of methionol in various microorganisms, most

notably the yeast Saccharomyces cerevisiae, is the Ehrlich pathway.[1][2] This catabolic

pathway converts the amino acid L-methionine into methionol through a series of three key

enzymatic reactions: transamination, decarboxylation, and reduction.[3]
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Transamination: The pathway is initiated by the removal of the amino group from L-

methionine, a reaction catalyzed by aminotransferases. In S. cerevisiae, several

aminotransferases can perform this step, converting L-methionine into α-keto-γ-

(methylthio)butyrate (KMTB).[1]

Decarboxylation: The resulting α-keto acid, KMTB, undergoes decarboxylation to form 3-

(methylthio)propanal, commonly known as methional. This step is a critical control point in

the pathway and is primarily catalyzed by the enzyme α-keto acid decarboxylase, encoded

by the ARO10 gene in S. cerevisiae.[4][5]

Reduction: Finally, methional is reduced to methionol by the action of alcohol

dehydrogenases (ADHs). Several ADH isozymes can catalyze this final step, with ADH4

being identified as playing a significant role in this conversion.[6]

A competing pathway, the demethiolation pathway, can also metabolize methionine, leading to

the production of other volatile sulfur compounds. However, the Ehrlich pathway is considered

the major route for methionol biosynthesis.

Regulation of the Ehrlich Pathway in Saccharomyces
cerevisiae
The expression of the genes involved in the Ehrlich pathway is tightly regulated at the

transcriptional level. The transcription factor Aro80 is a key activator, inducing the expression of

ARO9 (an aminotransferase) and ARO10 in the presence of aromatic amino acids.[1][7]

Additionally, the expression of these genes is subject to nitrogen catabolite repression (NCR),

where the presence of preferred nitrogen sources like ammonia can suppress their

transcription.[7] The transcription factors Cat8 and Mig1 have also been implicated in the

regulation of ARO9 and ARO10 expression.[7] Furthermore, the activity of the Aro10p enzyme

appears to be regulated post-transcriptionally, influenced by the available carbon and nitrogen

sources.[1] The expression of ADH4 is known to be upregulated under conditions of low zinc.[8]
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Caption: Transcriptional regulation of key genes in the Ehrlich pathway.

Chemical Synthesis of Methionol
The industrial synthesis of methionol is primarily achieved through the Michael addition of

methyl mercaptan to acrolein, which first yields methional. The subsequent reduction of

methional produces methionol.

Synthesis of Methional
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The reaction of methyl mercaptan and acrolein is typically catalyzed by a basic catalyst. Both

homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysis: Organic bases such as triethylamine or pyridine can be used. The

reaction is generally carried out at low temperatures (-20°C to 100°C) and can achieve high

conversion and yield.[9]

Heterogeneous Catalysis: The use of a heterogeneous basic resin offers the advantage of

easy catalyst removal and reusability.[10]

The reaction can be summarized as follows:

CH₃SH + CH₂=CHCHO → CH₃SCH₂CH₂CHO

Reduction of Methional to Methionol
Methional can be reduced to methionol using standard reducing agents, such as sodium

borohydride (NaBH₄), in an appropriate solvent like ethanol or isopropanol.

CH₃SCH₂CH₂CHO + [H] → CH₃SCH₂CH₂CH₂OH

Quantitative Data
The following tables summarize key quantitative data related to methionol synthesis and

biosynthesis.

Table 1: Optimal Conditions for Methionol Production by Kluyveromyces lactis KL71 in

Coconut Cream[11]

Parameter Optimal Value

Initial pH 5.0

Temperature 33.0 °C

L-methionine concentration 0.15% (w/v)

Yeast extract concentration 0.05% (w/v)
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Table 2: Methionol and 3-Methylthiopropylacetate (3-MTPA) Production in Engineered

Saccharomyces cerevisiae[3]

Strain/Condition Methionol (g/L) 3-MTPA (g/L)

Wild type S. cerevisiae

CEN.PK113-7D
3.5 Traces

Overexpression of ATF1 with

optimized glucose feeding
2.5 2.2

Experimental Protocols
This section provides detailed methodologies for key experiments related to methionol
synthesis and analysis.

Overexpression of ADH4 in Saccharomyces cerevisiae
This protocol describes the steps for overexpressing the ADH4 gene in S. cerevisiae to

potentially enhance methionol production.
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Plasmid Construction

Yeast Transformation

Verification and Fermentation

Amplify ADH4 gene from S. cerevisiae genomic DNA by PCR

Clone ADH4 into a yeast expression vector (e.g., pVT100-U) under a strong constitutive promoter (e.g., ADH1 promoter)

Verify the construct by sequencing

Transform yeast with the expression vector using the lithium acetate method

Prepare competent S. cerevisiae cells

Select transformants on appropriate selective media

Confirm ADH4 overexpression by RT-qPCR or Western blot

Perform fermentation with the engineered strain in a methionine-rich medium

Analyze methionol production by GC-MS

Click to download full resolution via product page

Caption: Workflow for ADH4 overexpression in S. cerevisiae.
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Materials:

S. cerevisiae strain (e.g., CEN.PK113-7D)

Yeast expression vector (e.g., pVT100-U)

Primers for ADH4 amplification

High-fidelity DNA polymerase

Restriction enzymes and T4 DNA ligase

Lithium acetate, polyethylene glycol (PEG), single-stranded carrier DNA

Selective growth media (e.g., YPD, SC-Ura)

Equipment for PCR, gel electrophoresis, cell culture, and transformation

Procedure:

Plasmid Construction:

Amplify the ADH4 open reading frame from S. cerevisiae genomic DNA using PCR with

primers containing appropriate restriction sites.

Digest both the PCR product and the yeast expression vector with the corresponding

restriction enzymes.

Ligate the digested ADH4 fragment into the linearized vector.

Transform the ligation product into E. coli for plasmid propagation and selection.

Isolate the plasmid DNA and verify the correct insertion by restriction digestion and DNA

sequencing.

Yeast Transformation:

Grow an overnight culture of the desired S. cerevisiae strain in YPD medium.
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Inoculate a fresh culture and grow to mid-log phase.

Harvest and wash the cells.

Resuspend the cells in a solution of lithium acetate.

Add the expression plasmid, single-stranded carrier DNA, and PEG solution to the cell

suspension.

Heat-shock the cells.

Plate the cells on selective medium (e.g., SC medium lacking uracil for a URA3-marked

plasmid) and incubate until colonies appear.

Verification of Overexpression:

Confirm the presence of the plasmid in transformants by colony PCR.

To verify overexpression, grow the transformed and control strains and extract total RNA

or protein.

Analyze ADH4 mRNA levels by RT-qPCR or Adh4p protein levels by Western blotting.

Fermentation and Methionol Analysis:

Conduct fermentations with the engineered and control strains in a defined medium

containing a known concentration of L-methionine.

At various time points, collect culture supernatants.

Analyze the concentration of methionol in the supernatants using GC-MS.

ARO10 Decarboxylase Activity Assay
This protocol allows for the measurement of α-keto acid decarboxylase activity in yeast cell

extracts.[2]

Materials:
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Yeast cell extract

Potassium phosphate buffer (100 mM, pH 7.0)

NAD⁺ (2 mM)

MgCl₂ (5 mM)

Thiamine diphosphate (0.2 mM)

Yeast aldehyde dehydrogenase

Substrate: α-keto-γ-(methylthio)butyrate (KMTB) (2 mM)

Spectrophotometer

Procedure:

Preparation of Cell Extracts:

Grow yeast cells to the desired growth phase in a suitable medium.

Harvest the cells by centrifugation.

Wash the cell pellet with buffer.

Lyse the cells using methods such as glass bead homogenization or enzymatic digestion.

Clarify the lysate by centrifugation to obtain the cell-free extract.

Determine the protein concentration of the extract.

Enzyme Assay:

Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, MgCl₂, thiamine

diphosphate, and yeast aldehyde dehydrogenase.

Add a known amount of the yeast cell extract to the reaction mixture.
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Initiate the reaction by adding the substrate (KMTB).

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of

NAD⁺ to NADH by the coupled activity of the decarboxylase and aldehyde

dehydrogenase.

Calculate the enzyme activity based on the rate of NADH formation and the molar

extinction coefficient of NADH.

Chemical Synthesis of 3-(Methylthio)-1-propanol
This protocol outlines the chemical synthesis of methionol from acrolein and methyl

mercaptan.
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Methional Synthesis

Reduction to Methionol

Purification

Set up a reaction vessel with cooling and stirring

Add acrolein and a basic catalyst (e.g., triethylamine)

Slowly add methyl mercaptan while maintaining a low temperature

Monitor the reaction by TLC or GC

Work-up the reaction mixture to isolate crude methional

Dissolve crude methional in a suitable solvent (e.g., ethanol)

Slowly add a reducing agent (e.g., NaBH4)

Monitor the reaction by TLC or GC

Quench the reaction and perform an aqueous work-up

Extract the product with an organic solvent

Dry the organic layer and remove the solvent

Purify the crude methionol by distillation or column chromatography

Characterize the final product (NMR, MS, IR)

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of methionol.
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Materials:

Acrolein

Methyl mercaptan

Triethylamine (or other basic catalyst)

Sodium borohydride (NaBH₄)

Ethanol

Diethyl ether (or other extraction solvent)

Anhydrous magnesium sulfate

Standard laboratory glassware and equipment for synthesis and purification

Procedure:

Synthesis of Methional:

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve acrolein in a

suitable solvent.

Add a catalytic amount of triethylamine.

Cool the mixture and slowly add methyl mercaptan, maintaining the reaction temperature

below a specified limit.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, perform an aqueous work-up to remove the catalyst and isolate the

crude methional.

Reduction to Methionol:

Dissolve the crude methional in ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.benchchem.com/product/b020129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add sodium borohydride to the solution while stirring.

Monitor the reduction by TLC or GC.

Once the reaction is complete, carefully quench the excess reducing agent with water or

dilute acid.

Purification:

Extract the aqueous mixture with an organic solvent such as diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the resulting crude methionol by vacuum distillation or column chromatography.

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR)

to confirm its identity and purity.

GC-MS Analysis of Methionol in Fermentation Broth
This protocol details a method for the quantification of methionol in a fermentation broth.

Materials:

Fermentation broth sample

Internal standard (e.g., 2-octanol)

Sodium chloride

Extraction solvent (e.g., dichloromethane or ethyl acetate)

Anhydrous sodium sulfate

GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:
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Sample Preparation:

Centrifuge the fermentation broth to remove cells and debris.

To a known volume of the supernatant, add a known amount of the internal standard.

Saturate the sample with sodium chloride to improve the extraction efficiency.

Extract the sample with an appropriate organic solvent (e.g., dichloromethane) by vigorous

vortexing.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Concentrate the extract to a suitable volume if necessary.

GC-MS Analysis:

Inject an aliquot of the prepared sample into the GC-MS.

Use a temperature program that allows for the separation of methionol from other volatile

compounds.

Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode for

higher sensitivity and selectivity.

Identify methionol based on its retention time and mass spectrum by comparison with an

authentic standard.

Quantification:

Create a calibration curve using standard solutions of methionol of known concentrations,

each containing the same amount of internal standard.

Calculate the ratio of the peak area of methionol to the peak area of the internal standard

for both the standards and the samples.

Determine the concentration of methionol in the sample by interpolating its peak area

ratio on the calibration curve.
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Applications in Drug Development
The study of methionol synthesis and biosynthesis pathways can have implications for drug

development. Understanding the enzymes involved in methionine metabolism, such as those in

the Ehrlich pathway, can provide insights into cellular processes that may be targeted by

therapeutic agents. For instance, the regulation of aminotransferases and decarboxylases

could be relevant in the context of metabolic disorders or cancer, where amino acid metabolism

is often dysregulated. Furthermore, the enzymatic pathways for methionol production could be

harnessed for the biocatalytic synthesis of drug intermediates or for the development of novel

enzymatic assays for high-throughput screening.

Conclusion
This technical guide has provided a comprehensive overview of the synthesis and biosynthesis

of methionol. The biosynthetic Ehrlich pathway in yeast offers a renewable route to this

valuable compound, with opportunities for optimization through metabolic engineering. The

chemical synthesis provides a robust and scalable alternative. The detailed protocols and

quantitative data presented herein are intended to serve as a valuable resource for researchers

and professionals in the fields of biotechnology, flavor chemistry, and drug development,

facilitating further research and application of methionol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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